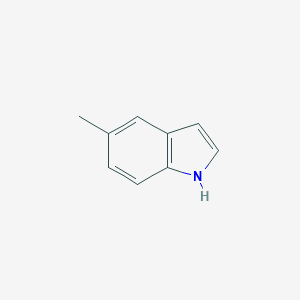

5-Méthylindole

Vue d'ensemble

Description

5-Methylindole is an organic compound with the chemical formula C9H9N . It is used as an intermediate in the synthesis of compounds with a variety of pharmacological properties, such as staurosporine-like bisindole inhibitors of protein kinases . It is an irritating compound .

Synthesis Analysis

5-Methylindole has been synthesized by reacting isatins with indoles using various routes. The yield greatly depends on the catalyst used, reaction conditions, and the substituents on both the isatin and indole moieties . Acid-catalyzed condensation reaction between isatins and indoles are the most useful due to high yield, wide scope, and short reaction times .

Molecular Structure Analysis

The molecular formula of 5-Methylindole is C9H9N . The IUPAC name is 5-methyl-1H-indole . The InChI is InChI=1S/C9H9N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6,10H,1H3 . The Canonical SMILES is CC1=CC2=C(C=C1)NC=C2 .

Chemical Reactions Analysis

5-Methylindole is used as a reactant for the preparation of pharmaceutically active 2-oxo-1-pyrrolidine analogues, potential anticancer immunomodulators, IL2-inducible T-cell kinase (ITK) inhibitors, and CRTh2 antagonists .

Physical and Chemical Properties Analysis

The molecular weight of 5-Methylindole is 131.17 g/mol . The XLogP3 is 2.7 . It has one hydrogen bond donor count and zero hydrogen bond acceptor count . The exact mass is 131.073499291 g/mol .

Applications De Recherche Scientifique

Production biotechnologique

Le 5-méthylindole a été étudié pour son potentiel dans les applications biotechnologiques, en particulier dans la production de composés aromatiques et de parfums. Il peut être dérivé de l'indole, qui est une molécule de signalisation produite par les bactéries et les plantes. Les approches biocatalytiques développées pour convertir l'indole en divers dérivés, y compris les composés halogénés et oxygénés, présentent une bioactivité prometteuse avec un potentiel thérapeutique .

Chimie pharmaceutique

En chimie pharmaceutique, le this compound est considéré comme une « structure privilégiée » en raison de sa forte affinité de liaison à de nombreux récepteurs. Les indoles substitués, qui peuvent être synthétisés à partir du this compound, présentent des activités antitumorales, antibactériennes, antivirales et antifongiques. Cela en fait un composé précieux pour le développement de nouveaux médicaments .

Chimie verte

Le this compound sert de brique de construction polyvalente dans les réactions de cycloaddition, qui sont économiques en atomes et s'alignent sur les principes de la chimie verte. Ces réactions permettent la synthèse de divers squelettes hétérocycliques, qui sont importants dans la création de produits naturels et de molécules bioactives .

Synthèse organique

L'aromaticité et la réactivité uniques du composé en font un candidat attrayant pour la synthèse organique. Il est utilisé dans la construction de structures hétérocycliques complexes, y compris des squelettes polycycliques et des systèmes spirocycliques, qui sont autrement difficiles à accéder par des méthodes de synthèse traditionnelles .

Chimie médicinale

Le this compound est employé dans la préparation de divers composés bioactifs. Par exemple, il est utilisé dans la synthèse des indolylquinoxalines, des alkylindoles et des cyclopentaindolones. Ces composés ont des applications en chimie médicinale, où ils sont explorés pour leurs propriétés thérapeutiques .

Recherche anticancéreuse

Des recherches ont indiqué que les dérivés du this compound peuvent agir comme des immunomodulateurs anticancéreux potentiels. Cette application est particulièrement importante dans le domaine de l'oncologie, où de nouveaux traitements sont constamment recherchés .

Agents antifongiques

Le composé a été utilisé dans la préparation d'agents antifongiques. Compte tenu de la résistance croissante aux médicaments antifongiques existants, le développement de nouveaux agents est crucial pour les soins de santé .

Gestion du diabète

Le this compound est également un précurseur dans la synthèse des inhibiteurs du cotransporteur de glucose 2 dépendant du sodium (SGLT2). Ces inhibiteurs sont utilisés pour gérer l'hyperglycémie dans le diabète, ce qui montre le rôle du composé dans le traitement des maladies chroniques .

Mécanisme D'action

Target of Action

5-Methylindole, a derivative of the interspecies signaling molecule indole , primarily targets various bacterial pathogens. It has been shown to be effective against both Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative ones like Escherichia coli and Pseudomonas aeruginosa .

Mode of Action

It has been found to potentiate tobramycin to kill stationary-phase S. aureus cells after a short, combined treatment . The absence of ions is a prerequisite for this action .

Biochemical Pathways

It is known that gut microbiota is involved in the bioconversion of indoles from tryptophan (trp), an essential amino acid derived entirely from the diet . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

It is known that the efficacy of existing antibiotics, which have been well documented in their toxicity, pharmacokinetics, administration, and mechanisms of actions, can be improved by 5-methylindole .

Result of Action

5-Methylindole can effectively eradicate various pathogens in a concentration-dependent manner . It can kill methicillin-resistant S. aureus, multidrug-resistant Klebsiella pneumoniae, Mycobacterium tuberculosis, and antibiotic-tolerant S. aureus persisters . Furthermore, 5-Methylindole potentiates tobramycin killing of S. aureus persisters in a mouse acute skin wound model .

Action Environment

The action of 5-Methylindole is influenced by environmental factors. For instance, the absence of ions is a prerequisite for 5-Methylindole to potentiate tobramycin to kill stationary-phase S. aureus cells . Furthermore, the efficacy of hypoionic shock-induced aminoglycoside potentiation can be improved by adding 5-Methylindole .

Orientations Futures

Indole and its derivatives, including 5-Methylindole, have been studied for their potential applications in various fields. For instance, 5-Methylindole has been found to have antibacterial properties and can potentiate aminoglycoside against methicillin-resistant Staphylococcus aureus . Furthermore, indole derivatives like 5-Methylindole could be developed as antibacterial agents or adjuvants of aminoglycoside . More research is needed to fully explore the potential applications of 5-Methylindole .

Analyse Biochimique

Biochemical Properties

5-Methylindole plays a significant role in biochemical reactions. It is a derivative of the interspecies signaling molecule indole . Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives, such as 5-Methylindole, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Cellular Effects

5-Methylindole has been shown to have a direct killing effect on various Gram-positive pathogens (e.g., Staphylococcus aureus and Enterococcus faecalis) and also Gram-negative ones (e.g., Escherichia coli and Pseudomonas aeruginosa) . Particularly, 5-Methylindole can kill methicillin-resistant S. aureus, multidrug-resistant Klebsiella pneumoniae, Mycobacterium tuberculosis, and antibiotic-tolerant S. aureus persisters .

Molecular Mechanism

The molecular mechanism of 5-Methylindole involves its potentiation of aminoglycoside antibiotics, but not fluoroquinolones, in the killing of S. aureus . This suggests that 5-Methylindole may interact with these antibiotics at the molecular level to enhance their bactericidal activity .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of 5-Methylindole in laboratory settings are limited, it is known that 5-Methylindole can effectively eradicate various pathogens in a concentration-dependent manner .

Dosage Effects in Animal Models

Specific studies on the dosage effects of 5-Methylindole in animal models are currently limited. It is known that 5-Methylindole potentiates tobramycin killing of S. aureus persisters in a mouse acute skin wound model .

Metabolic Pathways

Indole, from which 5-Methylindole is derived, is involved in the bioconversion from tryptophan (Trp), an essential amino acid derived entirely from the diet . This suggests that 5-Methylindole may also be involved in similar metabolic pathways.

Propriétés

IUPAC Name |

5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKBCLZFIYBSHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060638 | |

| Record name | 5-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-96-0 | |

| Record name | 5-Methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYLINDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT52363RI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Thiophen-2-yl)methyl]azetidine](/img/structure/B121599.png)

![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)

![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)

![methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B121629.png)

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121630.png)